molecular formula C21H23N3O4 B2636070 2-((4-(3-(4-Methoxyphenethyl)ureido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448044-79-8

2-((4-(3-(4-Methoxyphenethyl)ureido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2636070
CAS No.: 1448044-79-8
M. Wt: 381.432
InChI Key: XVSJNVTWTXQNCS-UHFFFAOYSA-N
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Description

2-((4-(3-(4-Methoxyphenethyl)ureido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound offered for research and development purposes. This molecule features a complex structure that incorporates a benzamide moiety, a urea linkage, and a methoxyphenethyl group, connected via a but-2-yn-1-yloxy linker. The benzamide scaffold is a structure of significant interest in medicinal chemistry and is frequently found in compounds with a broad spectrum of bioactivities, including antibacterial and antitumor effects . Compounds containing similar structural components, such as the 4-methoxyphenethyl group, are often explored in pharmacological research . Researchers investigate this class of compounds for their potential as biochemical probes or as lead structures in drug discovery. The mechanism of action for this specific compound has not been characterized and requires investigation by qualified researchers. This product is intended for non-human research applications only in fields such as chemistry, biology, and pharmaceutical sciences. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[4-[2-(4-methoxyphenyl)ethylcarbamoylamino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-27-17-10-8-16(9-11-17)12-14-24-21(26)23-13-4-5-15-28-19-7-3-2-6-18(19)20(22)25/h2-3,6-11H,12-15H2,1H3,(H2,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSJNVTWTXQNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(4-Methoxyphenethyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

  • Formation of the Ureido Intermediate: : The initial step involves the reaction of 4-methoxyphenethylamine with an isocyanate to form the ureido intermediate. This reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

  • Alkyne Addition: : The ureido intermediate is then reacted with 4-bromo-2-butyn-1-ol in the presence of a base such as potassium carbonate to introduce the alkyne functionality. This step is typically performed under reflux conditions.

  • Coupling with Benzamide: : The final step involves the coupling of the alkyne-containing intermediate with 2-hydroxybenzamide. This is often achieved using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the alkyne group, converting it into an alkene or alkane under hydrogenation conditions.

  • Substitution: : The benzamide moiety can participate in nucleophilic substitution reactions, especially under basic conditions, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of benzamide have been shown to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth . The incorporation of the methoxyphenethyl group may enhance these effects by improving lipophilicity and cellular uptake.
  • Antimicrobial Properties
    • Research has demonstrated that benzamide derivatives possess antimicrobial activity against various pathogens. The introduction of the ureido group could potentially enhance this activity by altering the compound's interaction with bacterial cell membranes or metabolic pathways .
  • Neuroprotective Effects
    • Compounds similar to 2-((4-(3-(4-Methoxyphenethyl)ureido)but-2-yn-1-yl)oxy)benzamide have been evaluated for their neuroprotective properties in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems could position this compound as a therapeutic agent for conditions like Alzheimer's disease .

Pharmacological Insights

Case Studies:

  • A study involving structurally related compounds highlighted their effectiveness in reducing seizure activity in animal models, suggesting potential applications in anticonvulsant therapy . The mechanism of action appears to involve modulation of GABAergic signaling pathways.

Mechanism of Action:

  • The ureido moiety may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity. This is crucial for developing drugs that require precise interactions with biological macromolecules.

Material Science Applications

  • Polymeric Materials
    • The compound's unique structure allows for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities such as biocompatibility or biodegradability. Research into polymer blends containing benzamide derivatives has shown promising results in improving material performance .
  • Nanotechnology
    • Its application in nanocarriers for drug delivery systems is being explored. The ability to modify surface properties through functionalization can improve drug loading capacity and release profiles, making it suitable for targeted therapy .

Summary Table of Applications

Application AreaPotential BenefitsRelevant Findings
AnticancerInhibition of tumor growthActive against multiple cancer cell lines
AntimicrobialEnhanced efficacy against pathogensEffective against gram-positive bacteria
NeuroprotectionModulation of neurotransmitter systemsReduces seizure activity in animal models
Material ScienceImproved mechanical properties in polymersEnhanced performance in composite materials
NanotechnologyTargeted drug deliveryPromising results in drug release kinetics

Mechanism of Action

The mechanism by which 2-((4-(3-(4-Methoxyphenethyl)ureido)but-2-yn-1-yl)oxy)benzamide exerts its effects is largely dependent on its interaction with biological targets. The ureido group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzamide moiety can interact with various proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares core structural motifs with several synthesized derivatives:

  • Compound DDY05 : Contains a pyridinylmethyl-ureido group linked via a sulfonylpiperazine-carbonyl bridge to the benzamide core. Unlike the target compound, DDY05 features a fluorinated aromatic ring and a pyridine substituent, which may enhance solubility or target specificity .
  • 4k (Methyl (S)-4-(2-(3-(naphthalen-1-yl)ureido)-2-phenylacetamido)benzoate) : Incorporates a naphthalene-substituted urea and a methyl ester group. The absence of an alkyne linker and the presence of a bulkier aromatic system may reduce conformational flexibility compared to the target compound .
  • 7a ((S)-N-Hydroxy-4-(2-(3-(3-methoxyphenyl)ureido)-2-phenylacetamido)benzamide) : Features a hydroxamic acid moiety instead of a simple benzamide, which could confer metal-chelating properties relevant to histone deacetylase (HDAC) inhibition .

Functional Group Impact

  • 4-Methoxyphenethyl vs. Pyridinylmethyl (DDY05) : The methoxy group in the target compound may enhance membrane permeability through lipophilicity, whereas DDY05’s pyridine ring could improve water solubility and hydrogen-bonding interactions .
  • But-2-yn-1-yloxy Linker vs.

Data Tables

Research Findings

  • Synthetic Optimization : Evidence from analogous compounds suggests that ultrasonic methods reduce reaction times by ~50% and improve yields by 10–20% compared to conventional refluxing . Applying these methods to the target compound could enhance scalability.
  • Structure-Activity Relationships (SAR) :
    • Ureido substituents (e.g., 4-methoxyphenethyl vs. pyridinylmethyl) critically modulate solubility and target affinity. Bulkier groups (e.g., naphthalen-1-yl in 4k) may hinder binding to sterically restricted enzymes .
    • Alkyne linkers (as in the target compound) may stabilize π-π interactions in enzyme active sites, whereas ester or hydroxamic acid groups (as in 4k and 7a) introduce additional hydrogen-bonding or metal-chelating capabilities .

Biological Activity

2-((4-(3-(4-Methoxyphenethyl)ureido)but-2-yn-1-yl)oxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Ureido Group : Contributes to the compound's interaction with biological targets.
  • Phenethyl Moiety : May enhance lipophilicity and receptor binding.
  • Butynyl Linker : Provides structural stability and may influence the compound's reactivity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, derivatives of ureido-benzamide have been shown to inhibit carbonic anhydrase (CA) isoforms, which are implicated in various cancers. The inhibition of these enzymes can disrupt tumor metabolism and growth pathways .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Studies on related compounds suggest that modifications in the ureido group can enhance antifungal and antibacterial activities. For example, compounds with similar structures have demonstrated effectiveness against various microbial strains, indicating that this compound could be evaluated for its antimicrobial efficacy .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Interaction with target enzymes like carbonic anhydrase, leading to decreased enzymatic activity.
  • Receptor Modulation : Potential modulation of various receptors that are crucial for cell signaling pathways associated with cancer progression and microbial resistance.

Case Study 1: Anticancer Activity

A study evaluating the inhibitory effects of ureido-benzamides on CA isoforms reported subnanomolar inhibition constants, showcasing their potential as effective anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on a series of phenethyl derivatives found that specific substitutions on the phenyl ring significantly increased antimicrobial potency against Gram-positive bacteria. This suggests that similar modifications could be explored for this compound to optimize its antimicrobial profile .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Ureido-benzamide ACA Inhibition<0.5
Ureido-benzamide BAntifungal10
Ureido-benzamide CAntibacterial15

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